molecular formula C17H18N4O2S2 B11262043 N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide

N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide

Cat. No.: B11262043
M. Wt: 374.5 g/mol
InChI Key: YEZCBRLLUQBRIV-UHFFFAOYSA-N
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Description

N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide: is a complex organic compound that features a quinoline moiety, a thiadiazole ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Thiadiazole Ring: The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and carbon disulfide.

    Coupling of the Quinoline and Thiadiazole Rings: The quinoline and thiadiazole rings are coupled using a suitable linker, such as a sulfanyl group, through nucleophilic substitution reactions.

    Formation of the Butanamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties.

    Cancer Research: The compound could be investigated for its potential to inhibit specific cancer cell pathways.

Industry

    Pharmaceuticals: It can be a lead compound for the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The quinoline moiety can intercalate with DNA, while the thiadiazole ring may interact with proteins, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide is unique due to its combination of a quinoline and thiadiazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[5-[(7-methyl-4-oxo-1H-quinolin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C17H18N4O2S2/c1-3-4-15(23)19-16-20-21-17(25-16)24-9-11-8-14(22)12-6-5-10(2)7-13(12)18-11/h5-8H,3-4,9H2,1-2H3,(H,18,22)(H,19,20,23)

InChI Key

YEZCBRLLUQBRIV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C3=C(N2)C=C(C=C3)C

Origin of Product

United States

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